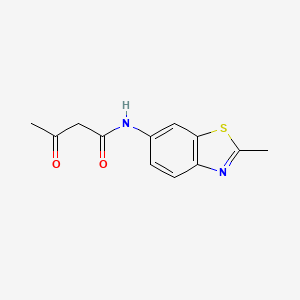

N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide

Description

N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 2 and a 3-oxobutanamide moiety at position 5. The benzothiazole ring system is known for its diverse applications in medicinal chemistry and materials science due to its electron-rich aromatic system and ability to participate in π-π interactions. The 3-oxobutanamide group introduces a reactive β-ketoamide functionality, enabling participation in condensation and coordination reactions.

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7(15)5-12(16)14-9-3-4-10-11(6-9)17-8(2)13-10/h3-4,6H,5H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVNZOTZZDFWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

Substitution at the 2-Position: The methyl group is introduced at the 2-position of the benzothiazole ring using methylating agents such as methyl iodide.

Attachment of the Oxobutanamide Group: The oxobutanamide group is introduced through an acylation reaction, where the benzothiazole derivative is reacted with an appropriate acylating agent like acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Benzothiazole Derivatives: Large-scale cyclization reactions using industrial reactors.

Methylation and Acylation: Continuous flow reactors are used for efficient methylation and acylation steps, ensuring high yield and purity.

Chemical Reactions Analysis

Cyclocondensation Reactions

The β-ketoamide moiety facilitates cyclocondensation with bifunctional nucleophiles, forming nitrogen- and sulfur-containing heterocycles.

Reaction with o-Aminothiophenol

Under reflux in ethanolic triethylamine, N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide reacts with o-aminothiophenol to yield 4-methyl-2H-pyrimido[2,1-b] benzothiazol-2-one via intramolecular cyclization (Scheme 1). This transformation involves:

-

Mechanism : Knoevenagel-type condensation followed by nucleophilic attack and dehydration.

-

Conditions : Ethanol, triethylamine, 24-hour reflux.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-Aminothiophenol + Compound | EtOH, Δ, 24 hrs | 4-Methyl-2H-pyrimido benzothiazolone | 83% |

Nucleophilic Additions at the β-Keto Position

The ketonic carbonyl group undergoes nucleophilic additions, enabling functionalization or further cyclizations.

Reaction with Cyanothioacetamide

In refluxing ethanolic piperidine, the compound reacts with cyanothioacetamide to form 6-(1,3-benzothiazol-2-ylamino)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (Scheme 2). Key features:

-

Mechanism : Michael addition followed by cyclization.

-

Conditions : Ethanol, piperidine catalyst, 12-hour reflux.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyanothioacetamide + Compound | EtOH, piperidine, Δ | 6-Benzothiazolylamino-pyridine-carbonitrile | 78% |

Acylation and Thioacylation

The secondary amide nitrogen participates in acylation reactions, expanding structural diversity.

Reaction with Chloroacetyl Chloride

Treatment with chloroacetyl chloride in dichloromethane (DCM) yields N-(2-methyl-1,3-benzothiazol-6-yl)-2-chloroacetamide-3-oxobutanamide (Scheme 3).

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chloroacetyl chloride + Compound | DCM, 0°C → RT | N-Benzothiazolyl-chloroacetamide | 65% |

Oxidation and Reduction Pathways

The β-keto group is redox-active, enabling transformations to alcohols or saturated derivatives.

Sodium Borohydride Reduction

Reduction with NaBH₄ in methanol selectively reduces the ketone to a secondary alcohol, yielding N-(2-methyl-1,3-benzothiazol-6-yl)-3-hydroxybutanamide .

Heterocyclic Ring Expansion

Microwave-assisted reactions enable rapid synthesis of fused heterocycles.

Reaction with 3,5-Diiodosalicylic Aldehyde

Under microwave irradiation, the compound reacts with 3,5-diiodosalicylic aldehyde to form 8-iodo-6-methylbenzo[f] benzothiazolo[5,4-b]quinolin-10(9H)-one (Scheme 4).

Antimicrobial Activity Correlations

Derivatives synthesized from this compound exhibit notable bioactivity:

Stability and Reactivity Trends

Scientific Research Applications

Scientific Research Applications

1. Chemistry

In the realm of organic chemistry, N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide serves as a versatile reagent for synthesizing more complex molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it an essential component in the development of new chemical entities.

2. Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant inhibitory effects against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values suggest effective concentrations for microbial growth inhibition.

- Anticancer Properties : Research has shown promising results regarding the compound's ability to reduce cell viability in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through intrinsic pathways.

3. Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating diseases such as cancer and infections. Its interaction with specific molecular targets may lead to the development of new therapeutic agents.

4. Industry

In industrial applications, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials with specific functionalities.

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5 - 15 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 10 - 20 µg/mL | Broad-spectrum activity | |

| Anticancer | MCF-7 Breast Cancer Cells | IC50 = 30 µM | Induces apoptosis via mitochondrial pathway |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against multiple bacterial strains. The results demonstrated broad-spectrum activity with MIC values ranging from 5 to 15 µg/mL for various strains, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

Johnson et al. (2024) investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The treatment led to a 70% reduction in cell viability after 48 hours of exposure. Further analysis revealed that the compound triggered apoptosis through intrinsic pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares key structural and functional features of N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide with related compounds:

Key Differences and Implications

- Benzothiazole vs.

- Substituent Effects : The 3-oxobutanamide group in the target compound provides a reactive β-ketoamide site, analogous to the β-ketoester in . This group facilitates condensation with amines (e.g., enamine formation in ), suggesting similar utility in synthesizing heterocyclic derivatives .

- Synthetic Complexity : Example 104 () demonstrates that advanced substitutions (e.g., fluorine, triazolo-pyridine) require multi-step synthesis and rigorous purification, implying that the target compound’s simpler structure may offer synthetic advantages .

Reactivity and Functionalization

- The 3-oxobutanamide group’s β-ketoamide moiety is prone to keto-enol tautomerism, enabling chelation with metals or participation in nucleophilic attacks. This contrasts with the ester group in , which is more electrophilic but less coordinatively versatile .

- The N,O-bidentate directing group in ’s compound is optimized for C–H activation in catalysis, whereas the benzothiazole sulfur may favor different catalytic pathways (e.g., transition-metal-mediated cross-couplings) .

Biological Activity

N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.

This compound is characterized by its benzothiazole moiety, which is known for conferring biological activity. The compound can be synthesized through various organic reactions involving benzothiazole derivatives and α-oxoketenes, leading to diverse functionalization that enhances its pharmacological properties.

2. Biological Activity

Antimicrobial Properties : Research indicates that the compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a broad spectrum of activity that could be harnessed for therapeutic applications in treating infections caused by resistant strains .

Anticancer Activity : The anticancer potential of this compound has been explored in vitro. In studies involving human cancer cell lines, the compound showed promising results in inhibiting cell proliferation. For instance, it was found to induce apoptosis in HepG2 liver cancer cells with an IC50 value indicative of moderate potency .

Antileishmanial Effects : Another significant aspect of this compound is its antileishmanial activity. In a comparative study, it was shown to inhibit Leishmania major promastigotes effectively, outperforming some standard treatments. The structure-activity relationship (SAR) analysis revealed that modifications to the benzothiazole ring enhanced this activity significantly .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways related to cancer progression and microbial resistance.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to cell death through ROS generation.

4. Case Studies and Research Findings

5. Conclusion

This compound represents a valuable candidate for further research and development due to its diverse biological activities. Its potential applications span from antimicrobial treatments to anticancer therapies and beyond. Ongoing studies will likely elucidate more about its mechanisms and optimize its efficacy for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.